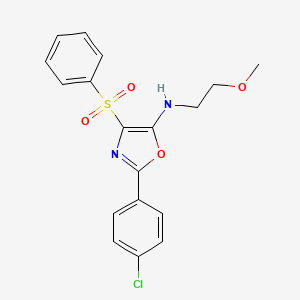

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a chlorophenyl group, and an oxazol-5-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and chlorophenyl derivatives. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the oxazol-5-amine ring.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques might be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its derivatives may serve as probes or inhibitors in biological studies, helping to elucidate biochemical pathways.

Medicine: Potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

Industry: Application in the production of materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

4-(2-Aminoethyl)benzenesulfonyl fluoride: Used as a protease inhibitor.

4-Methylbenzenesulfonyl chloride: Employed in the synthesis of sulfonamides.

p-Toluenesulfonyl chloride:

Uniqueness: 4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine is a complex organic compound notable for its oxazole ring structure, which incorporates both nitrogen and oxygen. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Oxazole Ring : A five-membered heterocycle contributing to the compound's reactivity.

- Benzenesulfonyl Group : Enhances solubility and biological activity.

- 4-Chlorophenyl Substituent : Imparts specific interactions with biological targets.

- N-(2-Methoxyethyl) Amine Group : Affects pharmacokinetics and bioavailability.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study on substituted oxazoles demonstrated potent antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong efficacy .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 25 | E. coli |

| Compound B | 50 | S. aureus |

| This compound | TBD | TBD |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its ability to inhibit leukotriene B(4) receptors. In vitro studies have shown that it can significantly reduce calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors. This inhibition suggests a mechanism that could be beneficial in treating inflammatory diseases .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It has shown strong inhibition against acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases. Docking studies revealed that the compound binds effectively to the active site of AChE, suggesting a potential therapeutic application in Alzheimer's disease .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A series of benzoxazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that derivatives with similar structural motifs to this compound exhibited significant antibacterial activity against gram-positive and gram-negative bacteria .

- Inhibition of Urease : Another study highlighted the compound's ability to inhibit urease, an enzyme linked to several pathological conditions including urinary tract infections. The inhibition was quantified using standard assays, demonstrating moderate to strong activity against various bacterial strains .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between the compound and its biological targets. These studies suggest that the oxazole ring plays a crucial role in facilitating binding through hydrogen bonding and hydrophobic interactions with amino acid residues in target proteins .

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-24-12-11-20-17-18(26(22,23)15-5-3-2-4-6-15)21-16(25-17)13-7-9-14(19)10-8-13/h2-10,20H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFYAJKOHJRVPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.